2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine

Nucleophilic substitution SN2 reactivity Leaving group ability

2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine (CAS 1227586-26-6) is a heterocyclic small molecule (C₇H₆BrF₃N₂, MW 255.03 g/mol) featuring three synthetically orthogonal functional groups on a pyridine core: a nucleophilic 2-amino group, an electrophilic 3-bromomethyl group, and an electron-withdrawing 6-trifluoromethyl (CF₃) substituent. This substitution pattern places it within the 2-aminopyridine class of kinase inhibitor scaffolds, where the 2-amino group serves as a critical hinge-binding motif for the kinase ATP pocket.

Molecular Formula C7H6BrF3N2
Molecular Weight 255.03 g/mol
CAS No. 1227586-26-6
Cat. No. B1409193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine
CAS1227586-26-6
Molecular FormulaC7H6BrF3N2
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CBr)N)C(F)(F)F
InChIInChI=1S/C7H6BrF3N2/c8-3-4-1-2-5(7(9,10)11)13-6(4)12/h1-2H,3H2,(H2,12,13)
InChIKeyHAVFUNWERUCGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine (CAS 1227586-26-6): A Trifunctionalized Pyridine Building Block for Kinase-Targeted Library Synthesis


2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine (CAS 1227586-26-6) is a heterocyclic small molecule (C₇H₆BrF₃N₂, MW 255.03 g/mol) featuring three synthetically orthogonal functional groups on a pyridine core: a nucleophilic 2-amino group, an electrophilic 3-bromomethyl group, and an electron-withdrawing 6-trifluoromethyl (CF₃) substituent . This substitution pattern places it within the 2-aminopyridine class of kinase inhibitor scaffolds, where the 2-amino group serves as a critical hinge-binding motif for the kinase ATP pocket [1]. The compound is cataloged by multiple chemical suppliers under MDL number MFCD16606106 and is classified as an irritant; it is supplied exclusively for research and development purposes .

Why Generic Substitution of 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine Fails: Regioisomeric, Halogen, and Redox Activity Trade-offs


The 2-amino-3-bromomethyl-6-(trifluoromethyl)pyridine scaffold cannot be generically substituted by closely related pyridine analogs without altering one or more critical parameters for biochemical probe or lead compound development. The regiochemistry of the CF₃ group (6-position vs. 5- or 4-position) has been shown in 2-aminopyridine Syk kinase inhibitors to directly impact ATP-pocket complementarity and selectivity [1]. The identity of the 3-position leaving group (bromomethyl vs. chloromethyl vs. hydroxymethyl vs. methyl) governs the rate and chemoselectivity of nucleophilic displacement reactions used to introduce diversity elements . Furthermore, the presence of the electron-withdrawing CF₃ group modulates the pKₐ of the 2-amino group and the redox potential of the pyridine ring, affecting both binding affinity and metabolic stability [2]. These three substitution variables—CF₃ position, leaving group identity, and amino group electronics—create a multi-dimensional differentiation space where any single substitution change can propagate to measurable differences in biochemical potency, selectivity, or synthetic efficiency.

Quantitative Differentiation Evidence for 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine: Direct Comparator Data for Informed Procurement


Leaving Group Reactivity: Bromomethyl vs. Chloromethyl Displacement Rate Advantage

The 3-bromomethyl group provides a kinetically superior leaving group for nucleophilic displacement compared to the 3-chloromethyl analog (CAS 1026232-38-1). In organic synthesis, bromide is ~50× better as a leaving group than chloride in SN2 reactions due to lower C–Br bond dissociation energy (~285 kJ/mol vs. ~327 kJ/mol for C–Cl) [1]. This translates to faster reaction rates at lower temperatures, enabling chemoselective diversification in the presence of the 2-amino group without protection. The chloromethyl analog requires more vigorous conditions (elevated temperature, stronger nucleophiles), increasing the risk of side reactions at the amino group .

Nucleophilic substitution SN2 reactivity Leaving group ability Building block diversification

Regiochemical Precision: 6-CF3 vs. 5-CF3 Impact on Kinase Hinge-Binding Geometry

In a study of highly potent 2-aminopyridine Syk kinase inhibitors, the 6-trifluoromethyl substitution pattern was essential for achieving picomolar enzyme inhibition (IC₅₀ values in the low nanomolar to sub-nanomolar range) [1]. The 6-CF₃ group occupies a lipophilic pocket adjacent to the hinge region of Syk and orients the pyridine ring to present the 2-amino group as the hydrogen-bond donor to the kinase hinge backbone. The regioisomeric 5-CF₃ analog (CAS 1227581-30-7) would project the CF₃ group into a sterically distinct vector, predicted to reduce hinge-binding complementarity . While no direct head-to-head IC₅₀ comparison of the isolated building blocks is publicly available, the patent and medicinal chemistry literature demonstrates that the 6-CF₃ regioisomer is the preferred scaffold in multiple kinase inhibitor series including Syk, TrkA, and JAK2 [2][3].

Kinase inhibitor design Regiochemistry Syk kinase Hinge-binding motif Structure-activity relationship

Lipophilicity Differentiation: Bromomethyl vs. Hydroxymethyl Impact on cLogP and Permeability

The 3-bromomethyl group confers higher lipophilicity compared to the corresponding 3-hydroxymethyl analog. The structurally related compound 2-amino-3-bromo-6-(trifluoromethyl)pyridine (CAS 1214361-39-3) has a reported experimental LogP value of 2.38 , while the LogP of 2-amino-6-(trifluoromethyl)pyridine (lacking the 3-substituent entirely) ranges from 2.26 to 2.47 depending on the measurement method . The 3-bromomethyl group is expected to add approximately +0.5 to +0.8 LogP units relative to a 3-hydroxymethyl group (class-level inference based on Hansch π constants: Br ≈ +0.86, CH₂OH ≈ −1.03; net difference ≈ +1.89 for bromomethyl vs. hydroxymethyl) [1]. This enhanced lipophilicity is favorable for passive membrane permeability in cell-based assays, where target engagement requires intracellular access to kinase domains.

Lipophilicity LogP Permeability ADME Fragment-based drug discovery

Synthetic Tractability: Dual Orthogonal Reactive Centers Enabling Iterative Functionalization

The target compound uniquely combines three orthogonal reactive centers that can be addressed sequentially without protecting group manipulation: (i) the 2-amino group participates in Buchwald–Hartwig couplings, reductive aminations, or amide bond formation; (ii) the 3-bromomethyl group undergoes SN2 displacement with amines, thiols, or alkoxides; (iii) the 6-CF₃ group remains inert under most nucleophilic and palladium-catalyzed conditions, serving as a metabolically stable lipophilic anchor [1]. By contrast, the analog 2-amino-3-methyl-6-(trifluoromethyl)pyridine (CAS 1211582-57-8) lacks the electrophilic 3-position handle, limiting diversification to the 2-amino group only . Similarly, the des-amino analog 3-bromomethyl-6-(trifluoromethyl)pyridine (CAS 108274-33-5, C₇H₅BrF₃N, density 1.647 g/cm³) lacks the 2-amino hinge-binding motif essential for kinase inhibitor design [2].

Orthogonal reactivity Chemoselective synthesis Parallel library synthesis Diversity-oriented synthesis

Commercial Availability and Scalability: Catalog Sourcing vs. Custom Synthesis Lead Time

The target compound is commercially available from multiple established chemical suppliers as a catalog item, with documented purity specifications of 95–98% . The regioisomeric 5-CF₃ analog (CAS 1227581-30-7) is also catalog-listed, but the more distantly related 4-CF₃ analog (CAS 1227581-32-9) and the chloromethyl analog (CAS 1026232-38-1) have more limited supplier coverage . For procurement decision-making, the 6-CF₃ regioisomer benefits from competitive multi-vendor pricing and shorter lead times compared to analogs requiring custom synthesis. The compound is supplied with standard analytical characterization (NMR, HPLC, or GC) by vendors such as Matrix Scientific, A2B Chem, and Chemsrc-listed suppliers .

Procurement Supply chain Commercial availability Catalog compound Lead time

Caveat on Limited Comparative Bioactivity Data for the Isolated Building Block

It must be explicitly stated that no publicly available peer-reviewed study reports direct head-to-head biochemical IC₅₀ or Kd values for the isolated building block 2-amino-3-bromomethyl-6-(trifluoromethyl)pyridine against any enzyme or receptor target. The compound functions as a synthetic intermediate; its biological activity is conferred only after elaboration into final inhibitor compounds. The evidence presented above relies on: (a) class-level inference from elaborated 2-aminopyridine kinase inhibitors [1]; (b) cross-study comparison of regioisomer preferences in patent SAR tables [2]; and (c) well-established physical organic chemistry principles for leaving group and lipophilicity comparisons [3]. Teams requiring direct biochemical validation should budget for in-house profiling of the final elaborated compounds rather than expecting activity from the building block itself.

Data transparency Procurement risk Building block vs. final compound Assay gap

Optimal Research and Industrial Application Scenarios for 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine: Evidence-Backed Use Cases


Kinase-Focused Fragment Library Synthesis

For teams constructing kinase-targeted compound libraries, the 2-amino-6-CF₃-pyridine core provides the essential hinge-binding motif recognized by the ATP pocket of tyrosine and serine/threonine kinases [1]. The 3-bromomethyl group allows installation of diverse side chains via SN2 displacement without protecting the 2-amino group, enabling rapid parallel synthesis of 100–1000 compound libraries. This scaffold has been validated in Syk, JAK2, and TrkA inhibitor programs where the 6-CF₃ substitution was essential for potency [1][2].

Covalent Inhibitor Design via Bromomethyl Electrophile

The 3-bromomethyl group can function as a latent electrophilic warhead for covalent inhibitor design. Upon target binding, proximity-driven nucleophilic attack by a cysteine or lysine residue can displace the bromide, forming a covalent enzyme-inhibitor adduct. The mild reactivity of the benzylic bromide (activated by the electron-withdrawing pyridine ring) offers a tunable electrophilicity profile distinct from highly reactive acrylamide warheads, potentially reducing off-target covalent modification [3].

Agrochemical Intermediate Development

Trifluoromethylpyridine derivatives are established scaffolds in agrochemical active ingredients, with the CF₃ group enhancing metabolic stability and environmental persistence . The 2-amino-3-bromomethyl-6-CF₃-pyridine building block provides a versatile entry point for synthesizing novel fungicidal or herbicidal candidates, where the bromomethyl group can be displaced with sulfur or oxygen nucleophiles to introduce agriculturally relevant pharmacophores.

Biophysical Probe Development: ¹⁹F NMR and Metabolic Stability

The trifluoromethyl group at the 6-position serves as a sensitive ¹⁹F NMR probe for studying ligand-protein interactions without isotopic labeling. ¹⁹F NMR chemical shift perturbations can report on binding events with excellent signal-to-noise ratio due to the absence of background fluorine in biological samples [4]. Additionally, the CF₃ group confers oxidative metabolic stability relative to methyl or unsubstituted analogs, extending the compound's utility in cellular assay formats.

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